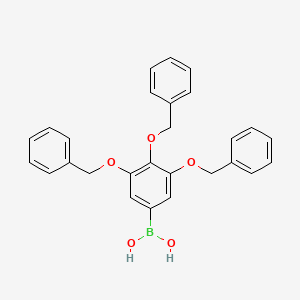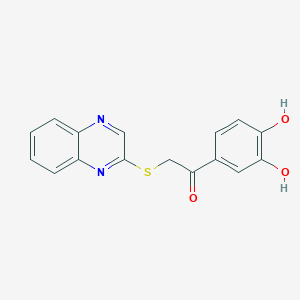
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is a complex organic compound that features both a dihydroxyphenyl group and a quinoxalinylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can be synthesized through a multi-step process involving the following key steps:
Formation of the 3,4-Dihydroxyphenyl Intermediate: This step typically involves the hydroxylation of a phenyl precursor under controlled conditions.
Synthesis of the Quinoxalin-2-ylsulfanyl Intermediate:
Coupling Reaction: The final step involves coupling the two intermediates under specific reaction conditions, such as the presence of a coupling agent and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenyl or quinoxaline derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.
Biological Studies: Use as a probe to study biochemical pathways and interactions.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxyphenyl group may participate in redox reactions, while the quinoxalinylsulfanyl group may interact with sulfur-containing biomolecules. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylthio)ethan-1-one: Similar structure but with a thioether linkage.
1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylamino)ethan-1-one: Similar structure but with an amino linkage.
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-(quinoxalin-2-ylsulfanyl)ethan-1-one is unique due to the presence of both dihydroxyphenyl and quinoxalinylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H12N2O3S |
|---|---|
Peso molecular |
312.3 g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-quinoxalin-2-ylsulfanylethanone |
InChI |
InChI=1S/C16H12N2O3S/c19-13-6-5-10(7-14(13)20)15(21)9-22-16-8-17-11-3-1-2-4-12(11)18-16/h1-8,19-20H,9H2 |
Clave InChI |
FCTUOJFJMGJNFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
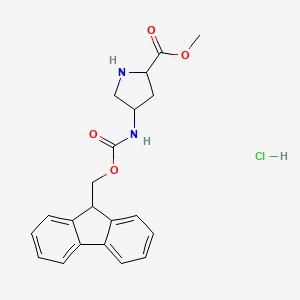
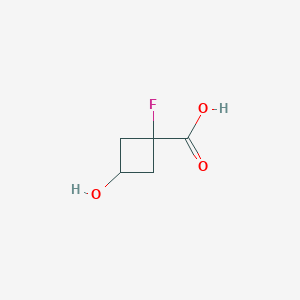
![9-methyl-6-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B15123364.png)
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)

![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
![4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
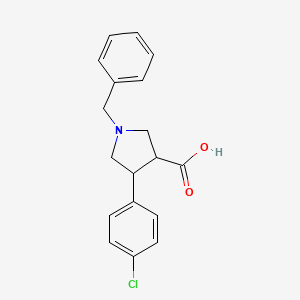
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

